1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)-

Description

Systematic IUPAC Nomenclature and Structural Formula

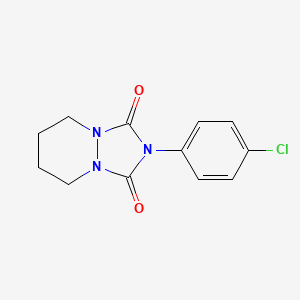

The compound’s systematic IUPAC name is 2-(4-chlorophenyl)tetrahydro-1H-triazolo[1,2-a]pyridazine-1,3(2H)-dione . This name reflects its fused bicyclic structure, which consists of a triazolo ring condensed with a partially saturated pyridazine system. The "tetrahydro" prefix indicates that the pyridazine ring is hydrogenated, reducing its aromaticity. The substituent at position 2 is a 4-chlorophenyl group, while the 1,3-dione moiety arises from two ketone oxygen atoms at positions 1 and 3 of the triazolo ring.

The structural formula can be represented as follows:

- Core scaffold : A triazolo[1,2-a]pyridazine system with two carbonyl groups at positions 1 and 3.

- Substituents : A tetrahydrogenated pyridazine ring (saturated bonds at specific positions) and a 4-chlorophenyl group attached to the triazolo nitrogen at position 2.

The SMILES notation for this compound is C1C(=O)N2C(=O)N(N1C3=CC=C(C=C3)Cl)C4CCCN4 , which encodes the connectivity of atoms and functional groups.

CAS Registry Number and Alternative Designations

The primary CAS Registry Number for this compound is 1017456-57-3 . However, it is also listed under the alternative CAS number 58744-05-1 , reflecting variations in registration databases. Additional identifiers include:

- SCHEMBL11358737 : A unique identifier in the SureChemBL chemical repository.

- DTXSID90207445 : A substance ID in the EPA’s DSSTox database, used for toxicity and environmental impact assessments.

- Vendor-specific codes such as Parchem 897014 , which facilitate commercial procurement.

The compound is occasionally referenced by abbreviated names in synthetic protocols, such as 2-(4-chlorophenyl)tetrahydrotriazolopyridazinedione , though these are not IUPAC-compliant.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₂H₁₂ClN₃O₂ . This composition corresponds to:

- 12 carbon atoms , including six in the aromatic chlorophenyl group and six in the fused triazolo-pyridazine system.

- 12 hydrogen atoms , distributed across the tetrahydro pyridazine ring and the chlorophenyl substituent.

- 1 chlorine atom as part of the para-substituted phenyl group.

- 3 nitrogen atoms within the triazole and pyridazine rings.

- 2 oxygen atoms in the dione functional groups.

The molecular weight is 265.70 g/mol , calculated as follows:

$$

\begin{align}

\text{Carbon: } &12 \times 12.01 = 144.12 \

\text{Hydrogen: } &12 \times 1.008 = 12.096 \

\text{Chlorine: } &1 \times 35.45 = 35.45 \

\text{Nitrogen: } &3 \times 14.01 = 42.03 \

\text{Oxygen: } &2 \times 16.00 = 32.00 \

\hline

\text{Total: } &144.12 + 12.096 + 35.45 + 42.03 + 32.00 = 265.696 \, \text{g/mol} \

\end{align}

$$

This matches the value reported in commercial specifications.

A comparative analysis of related compounds reveals distinct features:

The presence of both the chlorophenyl group and dione moieties in the target compound enhances its polarity compared to simpler triazolo derivatives, influencing its solubility and reactivity.

Properties

CAS No. |

58744-05-1 |

|---|---|

Molecular Formula |

C12H12ClN3O2 |

Molecular Weight |

265.69 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dione |

InChI |

InChI=1S/C12H12ClN3O2/c13-9-3-5-10(6-4-9)16-11(17)14-7-1-2-8-15(14)12(16)18/h3-6H,1-2,7-8H2 |

InChI Key |

ZJUBJYDWYYBFOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2C(=O)N(C(=O)N2C1)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazine Derivatives with Dicarbonyl Compounds

A common route to the triazolo-pyridazine core involves the condensation of hydrazine or hydrazine derivatives with 1,2-dicarbonyl compounds. This method is well-documented for related triazolopyridazine systems and involves:

- Reacting hydrazine hydrate with a dicarbonyl precursor to form a diacylhydrazide intermediate.

- Cyclization of this intermediate under heat or acidic conditions to form the fused triazolo-pyridazine ring system.

For example, hydrazine hydrate treatment of triazole dicarbonyl species followed by acid or heat-promoted cyclization yields the triazolo[4,5-d]pyridazine core with good yields (up to 80-86% reported in related systems).

Use of 4-Chlorophenyl Substituted Precursors

The 4-chlorophenyl substituent at the 2-position is typically introduced via substitution reactions on the tetrahydro-pyridazine ring or by using 4-chlorophenyl-containing starting materials such as 4-chlorophenyl hydrazines or 4-chlorophenyl-substituted diketones. This ensures regioselective incorporation of the substituent during ring formation or subsequent functionalization steps.

Microwave-Assisted Cyclization

Microwave irradiation has been employed to accelerate the cyclization steps, significantly reducing reaction times from hours to minutes and improving yields. This method involves:

- Mixing hydrazine derivatives and dicarbonyl compounds in a suitable solvent.

- Subjecting the mixture to microwave irradiation under controlled temperature and pressure.

- Isolating the product by crystallization or chromatography.

This approach enhances reaction efficiency and is particularly useful for synthesizing triazolopyridazine derivatives with various substituents, including 4-chlorophenyl groups.

Representative Reaction Scheme and Data Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation | Hydrazine hydrate + 1,2-dicarbonyl compound | Formation of diacylhydrazide intermediate | Intermediate for cyclization |

| 2 | Cyclization | Heat or acid-promoted cyclization | Fused triazolo-pyridazine ring (80-86%) | Core ring system formation |

| 3 | Substitution | 4-Chlorophenyl hydrazine or substituted diketone | Introduction of 4-chlorophenyl group | Regioselective substitution |

| 4 | Microwave-assisted cyclization | Microwave irradiation in solvent | Reduced reaction time, improved yield | Optional step to enhance efficiency |

| 5 | Purification | Crystallization or chromatography | Pure final compound | Isolation of target compound |

Experimental Findings from Literature

- A study reported the synthesis of triazolo-pyridazine derivatives via hydrazine-mediated cyclization of dicarbonyl precursors, achieving yields up to 86% without chromatography, indicating high purity and efficiency.

- Microwave-assisted synthesis reduced reaction times from 15-36 hours (conventional heating) to 10-20 minutes, with comparable or improved yields, demonstrating a practical advantage for scale-up.

- Solid-phase synthesis methods, though less common, provide a regiospecific and traceless approach to triazolopyridazine synthesis, with yields ranging from 33% to 62%, suitable for library synthesis and medicinal chemistry applications.

Chemical Reactions Analysis

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired transformation. Major products formed from these reactions vary depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that compounds within the triazolo-pyridazine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1H-(1,2,4)triazolo[1,2-a]pyridazine can inhibit the growth of various bacterial strains. A notable study indicated that certain derivatives displayed activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies reported that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Case Study: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of 1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione and evaluated their biological activity. The results indicated that modifications to the tetrahydro and chlorophenyl groups significantly influenced the compounds' efficacy against specific pathogens .

Agricultural Applications

Herbicidal Properties

The compound has been investigated for its herbicidal properties. A patent describes its use as a herbicide effective against a range of weeds. The mechanism involves inhibiting specific enzymes critical for plant growth .

| Application | Target Organism | Mechanism of Action |

|---|---|---|

| Herbicide | Various weeds | Enzyme inhibition |

Materials Science

Polymer Chemistry

In materials science, 1H-(1,2,4)triazolo(1,2-a)pyridazine-1,3(2H)-dione has been utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to thermal degradation .

Case Study: Polymeric Composites

A recent study focused on developing polymeric composites using this triazolo-pyridazine derivative. The composites exhibited superior mechanical strength compared to traditional polymers. The findings suggest potential applications in industries requiring durable materials such as automotive and aerospace sectors .

Mechanism of Action

The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies have shown that it can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : Likely C₁₃H₁₁ClN₄O₂ (based on analogs in and ).

- Structural Features : The tetrahydro configuration reduces ring strain, while the 4-chlorophenyl group enhances lipophilicity and electronic effects.

- Synthesis : Typically prepared via cycloaddition or condensation reactions involving substituted pyridazine precursors and chlorophenyl-containing reagents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Chlorophenyl Position : The 4-chlorophenyl group in the target compound likely confers higher metabolic stability compared to the 3-chlorophenyl analog (CAS 58744-04-0) due to reduced steric hindrance .

- Dione vs.

- Hydrophilic Substituents : The 5-hydroxymethyl-2-methyl analog (C₈H₁₁N₃O₃) exhibits increased polarity, which may improve aqueous solubility but reduce membrane permeability .

Key Findings :

- The target compound’s 4-chlorophenyl group may enhance glycosidase inhibition compared to non-halogenated analogs (e.g., phenyl or methylsulfanyl derivatives) due to electron-withdrawing effects stabilizing enzyme interactions .

- Sulfinyl-substituted analogs (e.g., 3a in ) exhibit superior glycosidase inhibition, attributed to the sulfinyl group’s stereoelectronic modulation of the triazolo-pyridazine scaffold .

- iNOS inhibition is highly substituent-dependent: 3-phenyl derivatives show nanomolar activity, while bulkier groups (e.g., methylsulfanyl) reduce potency .

Key Insights :

Biological Activity

1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione, tetrahydro-2-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique arrangement of nitrogen and carbon atoms that contributes to its potential therapeutic applications. Recent studies have highlighted its efficacy as an enzyme inhibitor and its anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 332.3 g/mol. The IUPAC name is 2-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione. The compound exhibits a complex structure that enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H11Cl2N3S2 |

| Molecular Weight | 332.3 g/mol |

| IUPAC Name | 2-(3,4-dichlorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazine-1,3-dithione |

| CAS Number | 58744-95-9 |

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. It has been shown to inhibit various enzymes by binding to their active sites or allosteric sites. This mechanism is crucial for its potential applications in treating diseases such as cancer and infections.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-(1,2,4)Triazolo(1,2-a)pyridazine-1,3(2H)-dione exhibit significant anticancer properties. For instance:

- A study reported that specific derivatives showed potent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.15 to 0.83 μM .

- The compound's ability to inhibit c-Met kinase at nanomolar levels further underscores its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against various bacterial strains and fungi. The presence of the triazole ring is believed to enhance its interaction with microbial targets.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor targeting kinases and proteases. It may interfere with critical signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

-

Case Study on Cancer Cell Lines:

- Researchers synthesized several derivatives and tested them against multiple cancer cell lines.

- Results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxic effects compared to others.

- Enzyme Inhibition Study:

Q & A

Q. What are the common synthetic routes for preparing triazolopyridazine derivatives, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of triazolopyridazine derivatives typically involves cyclization reactions or functional group transformations. Key approaches include:

- Oxidative ring closure : Hydrazine intermediates can undergo oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol, achieving yields up to 73% under mild conditions (room temperature, 3 hours) .

- Grignard reagent addition : Reacting tetrahydrofuran (THF)-dissolved precursors with Grignard reagents (e.g., ethyl or benzyl magnesium halides) at 0°C for 2 hours, followed by room-temperature stirring, yields substituted derivatives (63–81%) after column chromatography (hexane/ethyl acetate eluent) .

- Catalytic iodine-mediated coupling : Using I₂ with tert-butyl hydroperoxide (TBHP) in 1,4-dioxane enhances oxidative coupling efficiency (74% yield) compared to other catalysts like NIS or KI .

Optimization Tips : - Monitor reaction progress via TLC (Rf ≈ 0.57) or HPLC (retention time ~1.67 minutes) .

- Adjust stoichiometry (1.5–3.0 equivalents of nucleophiles) and solvent polarity to minimize byproducts .

Q. How can researchers characterize the purity and structural integrity of tetrahydro-2-(4-chlorophenyl)-substituted triazolopyridazines?

Methodological Answer: A multi-analytical approach is critical:

- Melting point analysis : Compare experimental values (e.g., 152–154°C) with literature ranges (150–153°C) to assess purity .

- Spectroscopic techniques :

- Chromatography : Use HPLC with retention time consistency and mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H]⁺ = 443.2195) .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and experimental NMR data for triazolopyridazine derivatives?

Methodological Answer: Discrepancies often arise from dynamic effects or crystal packing. To address these:

- DFT calculations : Compare experimental ¹³C NMR shifts (e.g., C7 at δ 154.0 ppm) with density functional theory (DFT)-predicted values to validate tautomeric forms or conformational preferences .

- Variable-temperature NMR : Probe temperature-dependent chemical shift changes to identify equilibrium between rotational isomers or hydrogen-bonded networks .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining solid-state structures (e.g., CCDC 1876881 for phosphonate derivatives) .

Q. How does oxidant choice impact the efficiency of oxidative cyclization in synthesizing triazolopyridazine cores?

Methodological Answer: Oxidants influence reaction pathways and yields:

- NaOCl : Provides a "green" route with moderate yields (73%), avoiding toxic Cr(VI) or DDQ reagents. Ethanol solvent enhances sustainability .

- TBHP/I₂ : Generates radicals for coupling, achieving higher yields (74%) but requiring inert conditions .

- Mechanistic insight : NaOCl promotes hydrazine oxidation to diazenium intermediates, while I₂/TBHP facilitates single-electron transfers, as evidenced by ESR studies .

Recommendation : Screen oxidants (e.g., NaOCl vs. TBHP) under varying temperatures and solvent polarities to balance efficiency and environmental impact.

Q. What methodological approaches ensure accurate structure-activity relationship (SAR) studies for triazolopyridazine derivatives?

Methodological Answer:

- Controlled substituent variation : Synthesize analogs with systematic substituent changes (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) using standardized Grignard or nucleophilic substitution protocols .

- Physicochemical profiling : Measure logP (via HPLC), solubility (shake-flask method), and thermal stability (DSC) to correlate substituent hydrophobicity with bioavailability .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins, guided by crystallographic data from related triazolopyridines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.